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Compound of Interest

Compound Name: Citreoindole

CAS No.: 138655-14-8

Cat. No.: B163317 Get Quote

Abstract
Citreoindole is a rare, bioactive indole alkaloid diketopiperazine originally isolated from

marine-derived fungi such as Penicillium citrinum and Penicillium citreo-viride.[1] While its

isolation and structural elucidation are well-documented [1, 2], standardized quantitative

methods for pharmacokinetic (PK) profiling are limited.[1] This application note details a robust

HPLC-MS/MS protocol designed for the sensitive quantification of Citreoindole in plasma and

culture media. The method utilizes a C18 reversed-phase separation coupled with positive

electrospray ionization (ESI+) tandem mass spectrometry, achieving a Lower Limit of

Quantification (LLOQ) suitable for trace analysis.[1]

Introduction & Analyte Properties
Citreoindole belongs to a class of prenylated indole alkaloids often co-isolated with

haenamindole.[1] Its structure was revised in 2016 by Song et al. to a hexacyclic system

containing a piperazine-2,5-dione core [2].[1] Accurate quantification is critical for

understanding its potential cytotoxicity and mechanism of action.[1]
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Property Value Notes

IUPAC Name

(3S,6S)-3-[[(2S,10R,10aR)-10-

hydroxy-4-oxo-2-phenyl-

1,2,3,10a-

tetrahydropyrimido[1,2-a]indol-

10-yl]methyl]-6-

benzylpiperazine-2,5-dione

Revised Structure [2]

Formula C₂₉H₂₈N₄O₄

Molecular Weight 496.56 g/mol

Monoisotopic Mass 496.2111 Da

LogP (Predicted) ~1.9 - 2.5 Moderately Lipophilic

Solubility DMSO, Methanol, Acetonitrile Poor water solubility

Method Development Strategy
Chromatographic Separation
Given the presence of the indole moiety and the diketopiperazine ring, Citreoindole exhibits

moderate polarity but significant hydrophobic character.

Column Choice: A C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus or Waters

ACQUITY BEH) is selected to provide adequate retention and separation from matrix

interferences.[1]

Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is

optimal.[1] Formic acid ensures protonation of the basic nitrogen atoms, enhancing

sensitivity in ESI+ mode [3].[1]

Mass Spectrometry (MS/MS)
Ionization: ESI Positive mode ([M+H]⁺) is the standard for indole alkaloids.[1]

Precursor Ion: m/z 497.2 ([M+H]⁺).[1]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b163317?utm_src=pdf-body
https://www.cmnpd.org/compound-report-card/CMNPD27527
https://www.cmnpd.org/compound-report-card/CMNPD27527
https://www.cmnpd.org/compound-report-card/CMNPD27527
https://www.cmnpd.org/compound-report-card/CMNPD27527
https://www.cmnpd.org/compound-report-card/CMNPD27527
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation Logic: Diketopiperazines typically fragment via cleavage of the piperazine

ring or loss of side chains.[1]

Primary Transition (Quantifier): Loss of the benzyl or indole side chain often yields stable

immonium ions or the indole core (m/z ~130).[1]

Secondary Transition (Qualifier): Ring opening or loss of CO (-28 Da).[1]

Experimental Protocol
Chemicals & Reagents[1][4]

Standard: Citreoindole (>98% purity, isolated or synthesized).[1]

Internal Standard (IS): Fumiquinazoline F or Carbamazepine (structurally distinct but similar

retention).[1]

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation (Plasma/Media)
A Protein Precipitation (PPT) method is recommended for high throughput, though Liquid-

Liquid Extraction (LLE) offers cleaner extracts for low-level detection.[1]

Protocol: Protein Precipitation

Aliquot: Transfer 50 µL of plasma/media into a 1.5 mL centrifuge tube.

Spike IS: Add 10 µL of Internal Standard working solution (500 ng/mL).

Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% FA).

Vortex: Mix vigorously for 30 seconds.

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

Transfer: Collect 100 µL of the supernatant into an HPLC vial with insert.
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Dilution (Optional): If peak shape is poor, dilute 1:1 with water to match initial mobile phase

conditions.

LC-MS/MS Conditions
Table 1: HPLC Parameters

Parameter Setting

Column
Waters ACQUITY UPLC BEH C18 (2.1 x 50
mm, 1.7 µm)

Mobile Phase A Water + 0.1% Formic Acid

Mobile Phase B Acetonitrile + 0.1% Formic Acid

Flow Rate 0.4 mL/min

Column Temp 40°C

Injection Vol 2-5 µL

| Gradient | 0-0.5 min: 10% B (Isocratic)0.5-3.0 min: 10% -> 90% B (Linear)3.0-4.0 min: 90% B

(Wash)4.0-4.1 min: 90% -> 10% B4.1-5.5 min: 10% B (Re-equilibration) |[1]

Table 2: MS/MS Parameters (Sciex Triple Quad 6500+ or equivalent)

Parameter Setting

Ion Source Turbo Ion Spray (ESI)

Polarity Positive (+)

Curtain Gas 35 psi

IonSpray Voltage 5500 V

Source Temp 500°C

| MRM Transitions | See Table 3 |
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Table 3: Optimized MRM Transitions Note: Collision Energy (CE) values are estimates and

must be optimized during tuning.

Compound Precursor (Q1) Product (Q3) ID CE (eV)

Citreoindole 497.2 130.1
Indole frag
(Quant)

35

Citreoindole 497.2 120.1 Immonium (Qual) 40

| Citreoindole | 497.2 | 469.2 | Loss of CO | 25 |[1]
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Figure 1: Step-by-step analytical workflow for Citreoindole quantification from biological

matrices.

Method Validation Criteria (FDA/EMA Guidelines)
To ensure trustworthiness, the method must be validated against the following parameters:

Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL. Correlation coefficient (

) should be > 0.99.[1]

Accuracy & Precision: Quality Control (QC) samples at Low, Medium, and High

concentrations must be within ±15% (±20% for LLOQ).

Matrix Effect: Compare the peak area of post-extraction spiked samples to neat standards. A

value between 85-115% indicates minimal suppression.[1]

Recovery: Compare pre-extraction spiked samples to post-extraction spiked samples. >70%

recovery is acceptable for PPT methods.[1]

Troubleshooting & Expert Tips
Peak Tailing: Indole alkaloids can interact with free silanols on the column.[1] Ensure the

column is "end-capped" and maintain at least 0.1% Formic Acid in the mobile phase.[1]

Ammonium Formate (5mM) can be added if peak shape persists.[1]

Carryover: Due to the lipophilicity of Citreoindole, carryover may occur. Implement a needle

wash with 50:50 MeOH:Isopropanol between injections.[1]

Isomer Separation: Citreoindole may have stereoisomers or related congeners (e.g.,

haenamindole).[1] Ensure the gradient is shallow enough (0.5-3.0 min) to resolve these

isobaric or near-isobaric compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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